

SCH772984 Working Concentration Guide

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Compound Focus: SCH772984

Cat. No.: S548773

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The table below consolidates key concentration data for *in vitro* and *in vivo* use of **SCH772984**.

Application / Assay Type	Cell Line / Model	Concentration	Incubation Time	Key Findings / Effects	Source (PMID)
Biochemical Assay (IC ₅₀)	ERK2 (cell-free)	1 nM	45 minutes	Primary target inhibition	[1]
Biochemical Assay (IC ₅₀)	ERK1 (cell-free)	4 nM	45 minutes	Primary target inhibition	[1] [2] [3]
Cell-Based Function (IC ₅₀)	A375 (BRAF V600E melanoma)	4 nM	2 hours	Decrease in phospho-ERK2 levels	[1]
Cell-Based Function (IC ₅₀)	A375 (BRAF V600E melanoma)	20 nM	2 hours	Decrease in phospho-RSK levels	[1]
Anti-proliferative (IC ₅₀)	A375 (BRAF V600E melanoma)	70 nM	72 hours	Inhibition of cell proliferation	[1]
Anti-proliferative (IC ₅₀)	COLO205 (BRAF mutant colorectal)	16 nM	4 days	Inhibition of cell proliferation	[1]

Application / Assay Type	Cell Line / Model	Concentration	Incubation Time	Key Findings / Effects	Source (PMID)
Anti-proliferative (IC ₅₀)	HT-29 (BRAF mutant colorectal)	59 nM	4 days	Inhibition of cell proliferation	[1]
Apoptosis (IC ₅₀)	HT-29 (BRAF/KRAS mutant)	96 nM	Not specified	Induction of caspase activation	[1]
Inflammation Study	RAW 264.7 (murine macrophages)	440 nM (IC ₅₀)	24 hours	Inhibition of LPS-induced TNF α release	[4]
In Vivo Efficacy	Colo-205 xenograft (mice)	25 mg/kg (i.p., b.i.d.)	Multiple doses	Tumor growth inhibition	[2]
In Vivo Efficacy	Panc265 PDAC xenograft (mice)	25 mg/kg (i.p., b.i.d.)	Multiple doses	Tumor growth inhibition (82.5%) in combo with Dinaciclib	[2]
In Vivo Sepsis Model	Mice (LPS-induced)	25 mg/kg	Single or multiple doses	Improved survival, attenuated inflammatory response	[4]

Experimental Protocols

Here are detailed methodologies for key experiments involving **SCH772984**, based on the search results.

Cell Proliferation and Viability Assay

This protocol is commonly used to determine the anti-proliferative effects of **SCH772984**.

- **Cell Lines:** BRAF-mutant (e.g., A375, COLO205) or RAS-mutant tumor lines [1].

- **Cell Seeding:** Plate cells in a 96-well format at a density of 4,000 cells per well [1].
- **Compound Treatment:**
 - **Time:** 24 hours after seeding.
 - **Concentration Range:** A 9-point IC₅₀ dilution series, typically from **0.001 µM to 10 µM**, with a final DMSO concentration of 1% for all concentrations [1].
- **Incubation Time:** 3 to 5 days [1].
- **Viability Readout:** Use ViaLight luminescence kit or CellTiter-Glo luminescent cell viability assay on day 3 or 5 [1].

In Vivo Xenograft Studies

This protocol describes the use of **SCH772984** in mouse models of cancer.

- **Animal Models:** Immunocompromised nude mice bearing human tumor xenografts (e.g., Colo-205 colon cancer, SK-MEL-28 melanoma, patient-derived pancreatic models) [1] [2] [5].
- **Formulation:** For *in vivo* administration, **SCH772984** can be formulated as a homogeneous suspension in a CMC-Na solution at a concentration of **≥5 mg/mL** [1].
- **Dosage and Administration:**
 - **Dose:** Effective doses reported are **25 mg/kg** and **50 mg/kg** [1] [2].
 - **Route:** Intraperitoneal (i.p.) injection [1] [2].
 - **Schedule:** Twice daily (b.i.d.) [2].

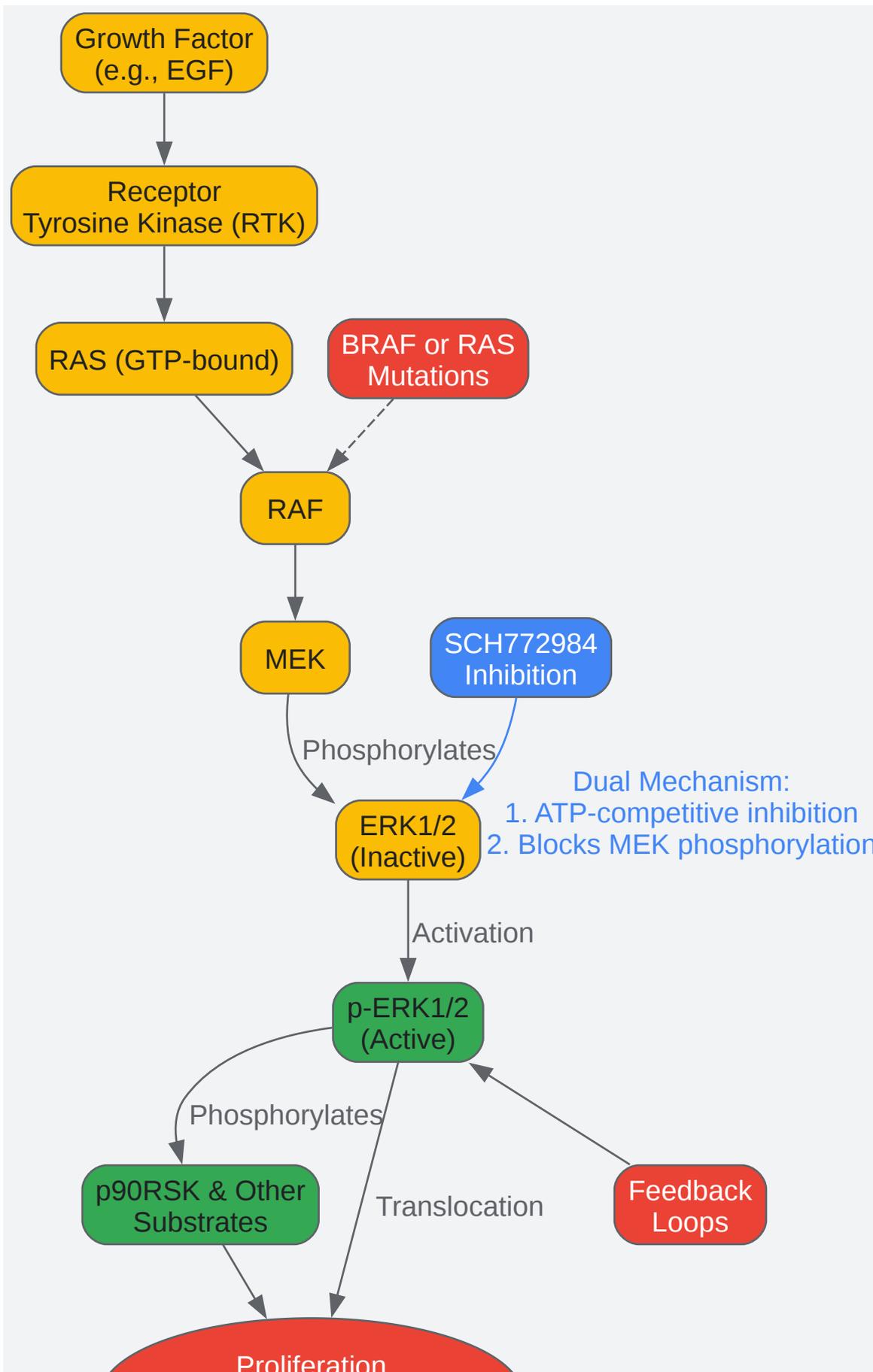
Troubleshooting Common Issues

- **Problem: Lack of efficacy at published concentrations.**
 - **Solution:** Verify the mutation status of your cell lines (BRAF or RAS mutant). **SCH772984** shows robust efficacy in these contexts [1]. Check the phosphorylation status of ERK1/2 and its substrate RSK via Western blot to confirm successful target engagement before assessing phenotypic effects [1] [2].
- **Problem: Solubility issues with stock or working solutions.**
 - **Solution:** **SCH772984** is highly hydrophobic. For DMSO stock solutions, use fresh, moisture-absorbing DMSO. The solubility is approximately **14-25 mg/mL (23.82-42.54 mM)**, which may require warming the tube at **37°C** and/or brief ultrasonication [1] [2]. The compound is insoluble in water or ethanol [1] [2].

Mechanism of Action & Signaling Pathway

SCH772984 is a novel, potent, and highly selective ATP-competitive inhibitor of ERK1 and ERK2 [1] [3]. Its key mechanistic feature is a **dual mechanism of action**: it not only inhibits the kinase activity of ERK1/2 but also induces a unique conformational change in the proteins that prevents their re-phosphorylation and reactivation by upstream kinases like MEK [6] [5]. This makes it particularly effective in tumors where the MAPK pathway has become resistant to BRAF or MEK inhibitors [1] [5].

The following diagram illustrates the position of **SCH772984** in the MAPK signaling pathway and its mechanism:



Survival (Gene Transcription)

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Key Considerations for Your Research

- **Start with 500 nM for phenotypic screening.** Based on the data, a concentration of **500 nM** is commonly used and effective for initial cell-based assays to observe changes in proliferation, apoptosis, and downstream signaling in sensitive BRAF or RAS mutant lines [2].
- **Confirm inhibition via Western blot.** Monitor phospho-ERK1/2 (T202/Y204) and phospho-RSK (T359/S363) levels as primary biomarkers for target engagement. Effective inhibition should be visible within **2 hours** of treatment [1].
- **Be aware of the unique binding kinetics.** **SCH772984** binds to ERK1/2 with **slow off-rate kinetics**, leading to prolonged target engagement even after the compound is removed. This is a distinct advantage but should be considered when designing wash-out experiments [6].

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